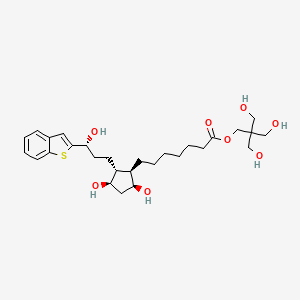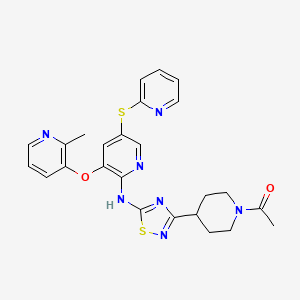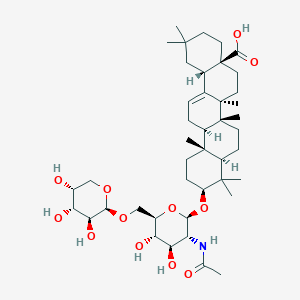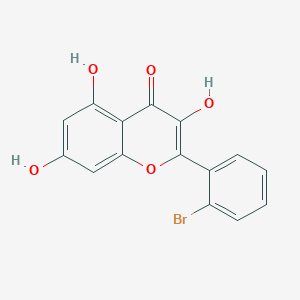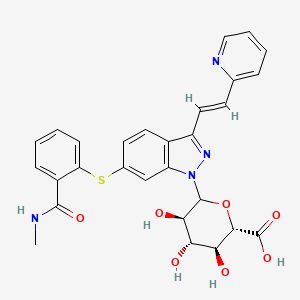
Axitinib N-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axitinib N-Glucuronide is a metabolite of the receptor tyrosine kinase inhibitor Axitinib. It is formed via glucuronidation of axitinib by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1.
Scientific Research Applications
Metabolic Pathways and Enzymatic Characterization
- Metabolism and Enzyme Involvement : Axitinib is primarily metabolized by the cytochrome P450 (CYP) system, specifically by CYP3A4/5, with minor contributions from CYP2C19 and CYP1A2. Axitinib N-glucuronidation is mainly catalyzed by UDP-glucuronosyltransferase (UGT) UGT1A1, with lesser contributions from UGTs 1A3, 1A9, and 1A4 (Zientek et al., 2016).
Pharmacokinetics and Drug Interactions
- Pharmacokinetic Properties : Axitinib is absorbed rapidly with a short effective plasma half-life. It shows dose-proportional pharmacokinetics within the clinical dose range. The major human plasma metabolites of axitinib, including the N-glucuronide, are considered pharmacologically inactive (Chen et al., 2013).
- Influence of Drug-Metabolizing Enzyme Inducers : The presence of potent inducers of drug-metabolizing enzymes, like rifampin, can significantly reduce axitinib exposure, suggesting that dose adjustments may be necessary for optimal efficacy (Pithavala et al., 2009).
Therapeutic Applications and Clinical Trials
- Antitumor Activity : Axitinib demonstrates significant antitumor activity in various models, including those for renal cell carcinoma and glioblastoma. It operates primarily as a VEGFR tyrosine kinase inhibitor at clinical exposures (Hu-Lowe et al., 2008).
- Efficacy in Metastatic Renal Cell Carcinoma : Axitinib shows clinical activity in patients with metastatic renal cell carcinoma refractory to prior therapies, including VEGF-targeted therapy. It has a manageable safety profile, with toxicities controlled by dose modification or supportive care (Rini et al., 2009).
Mechanisms of Action and Biological Effects
- Antiangiogenic Effects : Axitinib inhibits angiogenesis, an essential process for tumor growth and metastasis. It specifically targets VEGF receptors and is effective in reducing tumor-associated vascularity in various cancer models (Kang et al., 2013).
- Modulation of Immune Response : Axitinib can modulate antitumor immunity by downregulating STAT3 expression and reversing myeloid-derived suppressor cell-mediated tumor-induced immunosuppression. This reveals a unique antitumor mechanism for axitinib and provides valuable insights for clinical applications (Yuan et al., 2014).
properties
Product Name |
Axitinib N-Glucuronide |
|---|---|
Molecular Formula |
C28H26N4O7S |
Molecular Weight |
562.6 |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[6-[2-(methylcarbamoyl)phenyl]sulfanyl-3-[(E)-2-pyridin-2-ylethenyl]indazol-1-yl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C28H26N4O7S/c1-29-26(36)18-7-2-3-8-21(18)40-16-10-11-17-19(12-9-15-6-4-5-13-30-15)31-32(20(17)14-16)27-24(35)22(33)23(34)25(39-27)28(37)38/h2-14,22-25,27,33-35H,1H3,(H,29,36)(H,37,38)/b12-9+/t22-,23-,24+,25-,27?/m0/s1 |
InChI Key |
YYKQABKSJYLETI-MRLOOFNMSA-N |
SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC=CC=N5 |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Axitinib N-Glucuronide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



